Regulatory and Analytical Primacy as a USP Reference Standard
Deoxydonepezil is officially recognized as a USP reference standard, a designation that provides a level of analytical and regulatory confidence not available for many other Donepezil impurities or metabolites [1]. While compounds like 6-O-desmethyl donepezil and donepezil-N-oxide are known active metabolites, they are not universally designated as USP primary standards for impurity analysis. This regulatory endorsement is critical for laboratories seeking to comply with FDA and ICH guidelines for pharmaceutical quality control.
| Evidence Dimension | Regulatory Designation as USP Reference Standard |
|---|---|
| Target Compound Data | Yes, USP Reference Standard |
| Comparator Or Baseline | Other Donepezil impurities (e.g., 5-O-Desmethyl Donepezil, Donepezil-N-Oxide) |
| Quantified Difference | Qualitative difference: Designated as USP standard vs. not designated. |
| Conditions | Regulatory classification per USP |
Why This Matters
Selection of a USP reference standard ensures audit-ready documentation and facilitates smoother regulatory review, directly reducing the risk of costly delays in Abbreviated New Drug Application (ANDA) submissions.
- [1] SynZeal. (n.d.). Deoxydonepezil (USP). SZ-D003008. View Source
